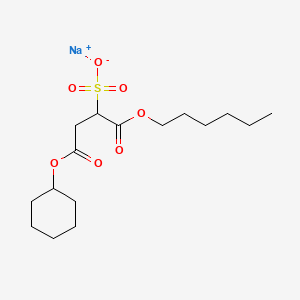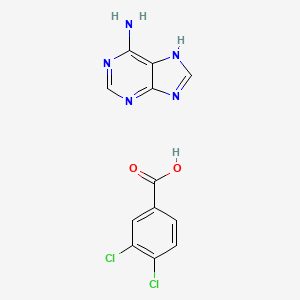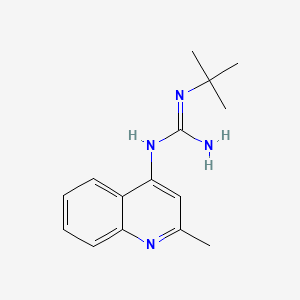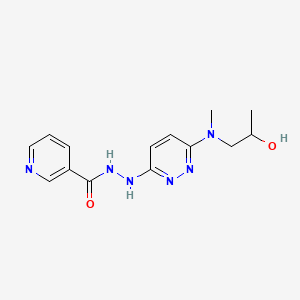
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide is a compound that belongs to the class of hydrazides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide typically involves the reaction of nicotinic acid hydrazide with 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antihypertensive effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide involves its interaction with specific molecular targets in the body. It is believed to exert its antihypertensive effects by acting as a peripheral vasodilator, which helps to relax blood vessels and reduce blood pressure . The exact molecular pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid hydrazide: A precursor in the synthesis of the compound.
Isonicotinic acid hydrazide: Another hydrazide derivative with similar properties.
Pyridazinyl hydrazides: A class of compounds with related structures and potential biological activities.
Uniqueness
Nicotinic acid, 2-(6-((2-hydroxypropyl)methylamino)-3-pyridazinyl)hydrazide is unique due to its specific structure, which combines the properties of nicotinic acid and pyridazinyl hydrazides. This unique structure contributes to its potential as an antihypertensive agent and its versatility in various chemical reactions.
Propiedades
Número CAS |
65919-96-2 |
|---|---|
Fórmula molecular |
C14H18N6O2 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
N'-[6-[2-hydroxypropyl(methyl)amino]pyridazin-3-yl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H18N6O2/c1-10(21)9-20(2)13-6-5-12(16-18-13)17-19-14(22)11-4-3-7-15-8-11/h3-8,10,21H,9H2,1-2H3,(H,16,17)(H,19,22) |
Clave InChI |
KINVQBONDSECSU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C1=NN=C(C=C1)NNC(=O)C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


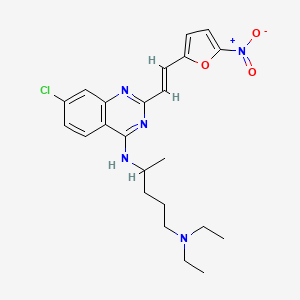
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
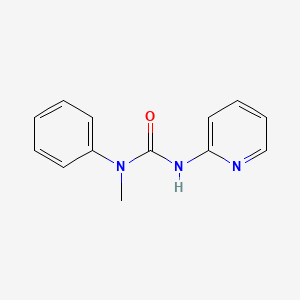
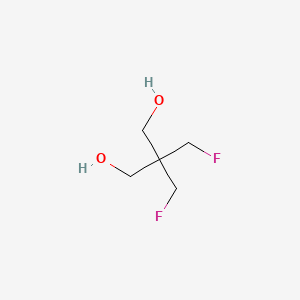
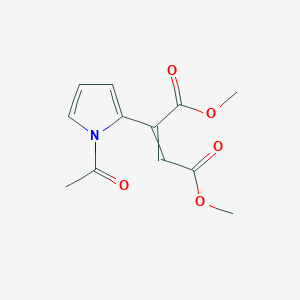


![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
